2-(2-Bromophenyl)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethanone
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Overview
Description
2-(2-Bromophenyl)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethanone, also known as BCTP, is a selective antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1). It was first synthesized by researchers at Bristol-Myers Squibb in 1995 and has since been used extensively in scientific research.
Mechanism Of Action
2-(2-Bromophenyl)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethanone acts as a competitive antagonist of mGluR1, which is a G protein-coupled receptor that is involved in the regulation of synaptic transmission and plasticity. By blocking the activity of mGluR1, 2-(2-Bromophenyl)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethanone can modulate the release of neurotransmitters such as glutamate, which is involved in the regulation of pain and inflammation.
Biochemical and Physiological Effects:
2-(2-Bromophenyl)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethanone has been shown to have a number of biochemical and physiological effects, including the inhibition of glutamate release, the reduction of pain and inflammation, and the improvement of cognitive function in animal models of Alzheimer's disease.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 2-(2-Bromophenyl)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethanone in lab experiments is its selectivity for mGluR1, which allows researchers to study the specific effects of this receptor on various physiological processes. However, one limitation of using 2-(2-Bromophenyl)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethanone is that it may not accurately reflect the effects of mGluR1 in vivo, as it is a synthetic compound that may not fully mimic the activity of the endogenous ligand.
Future Directions
There are a number of future directions for research on 2-(2-Bromophenyl)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethanone and mGluR1. One area of interest is the development of more selective antagonists of mGluR1 that can be used to study the specific effects of this receptor in different physiological and pathological contexts. Additionally, there is growing interest in the role of mGluR1 in addiction and psychiatric disorders, and 2-(2-Bromophenyl)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethanone may be a useful tool for studying these conditions. Finally, there is a need for more research on the safety and toxicity of 2-(2-Bromophenyl)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethanone, particularly in the context of long-term use.
Synthesis Methods
The synthesis of 2-(2-Bromophenyl)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethanone involves a multi-step process that begins with the reaction of 2-bromobenzoyl chloride with 1-(4-piperazin-1-ylphenyl)ethanone to form 2-(2-bromophenyl)-1-(4-piperazin-1-ylphenyl)ethanone. This compound is then reacted with 3,4-dihydro-2H-cinnolin-5-amine to produce the final product, 2-(2-Bromophenyl)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethanone.
Scientific Research Applications
2-(2-Bromophenyl)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethanone has been used extensively in scientific research to study the role of mGluR1 in various physiological and pathological processes. It has been shown to be effective in reducing pain and inflammation, as well as improving cognitive function in animal models of Alzheimer's disease.
properties
IUPAC Name |
2-(2-bromophenyl)-1-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BrN4O/c21-17-7-3-1-5-15(17)14-20(26)25-11-9-24(10-12-25)19-13-16-6-2-4-8-18(16)22-23-19/h1,3,5,7,13H,2,4,6,8-12,14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJHSSMNMBKQEGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)N3CCN(CC3)C(=O)CC4=CC=CC=C4Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromophenyl)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethanone |
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